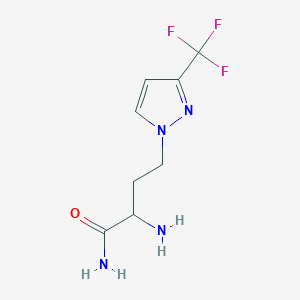

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide

Description

Properties

Molecular Formula |

C8H11F3N4O |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanamide |

InChI |

InChI=1S/C8H11F3N4O/c9-8(10,11)6-2-4-15(14-6)3-1-5(12)7(13)16/h2,4-5H,1,3,12H2,(H2,13,16) |

InChI Key |

FROXZCBDCRMYDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Trifluoromethyl)-1H-pyrazole Intermediate

The trifluoromethyl group is typically introduced via trifluoromethylation reagents or by using commercially available trifluoromethyl-substituted pyrazoles. A common approach involves:

- Condensation of hydrazines with β-ketoesters or β-diketones bearing trifluoromethyl substituents.

- Cyclization under acidic or basic conditions to form the pyrazole ring.

This step is critical as the trifluoromethyl group influences both the electronic properties and steric profile of the pyrazole ring.

Preparation of the Amino Butanamide Backbone

The butanamide backbone with an amino group at position 2 and a reactive site at position 4 can be prepared by:

- Starting from 2-amino-4-bromobutanamide or 2-amino-4-chlorobutanamide.

- Alternatively, the backbone can be assembled via peptide coupling of 2-amino butanoic acid derivatives.

Coupling of Pyrazole to the Butanamide

The key step involves coupling the pyrazole nitrogen (N1 position) to the 4-position of the butanamide chain. Methods include:

- N-alkylation of the pyrazole nitrogen with a halo-substituted butanamide derivative under basic conditions.

- Peptide coupling methods using activating agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) if the pyrazole bears a carboxyl or amino group suitable for amide bond formation.

A representative reaction scheme from related literature involves the fusion of a pyrazole derivative with chloro-substituted alkanoyl chlorides, followed by condensation with aminoanthraquinone derivatives to yield related amide compounds.

Purification and Characterization

Post-synthesis, the compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis and melting point determination.

Research Findings and Data Summary

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrazole synthesis | Hydrazine + trifluoromethyl β-ketoester, acid/base | Formation of 3-(trifluoromethyl)-1H-pyrazole intermediate |

| Butanamide backbone preparation | 2-amino-4-halo butanamide or amino acid derivative | Provides reactive site for pyrazole attachment |

| Coupling reaction | Pyrazole + halo-butanamide, base or peptide coupling agents | Formation of N-substituted pyrazolyl butanamide; conditions optimized for yield and selectivity |

| Purification | Silica gel chromatography, HPLC | Isolation of pure 2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanamide |

| Characterization | NMR, MS, elemental analysis | Confirmation of molecular structure and purity |

Example from Literature

A study by Almutairi et al. (2014) described the preparation of related pyrazole-containing amides by reacting pyrazole derivatives bearing trifluoromethyl groups with chloroacyl chlorides, followed by condensation with aminoanthraquinone derivatives. Although the exact compound differs, the methodology illustrates the general approach of:

- Using chloro-substituted acyl chlorides to introduce the alkanoyl chain.

- Coupling with amino-containing molecules to form amide bonds.

- Utilizing trifluoromethyl-substituted pyrazoles as key intermediates.

This approach can be adapted to synthesize 2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanamide by selecting appropriate halo-substituted butanamide precursors and pyrazole intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates the pyrazole ring for electrophilic substitution. In Rh(III)-catalyzed systems, solvent-controlled C–H functionalization occurs with internal alkynes (Figure 1) . Key observations include:

Mechanism : Rollover cyclometalation intermediates facilitate regioselective alkyne insertion, with solvent polarity dictating product divergence .

Amide Bond Reactivity

The butanamide moiety participates in classical amide reactions. In analogs like 4-(4-amino-1H-pyrazol-1-yl)butanamide, the following transformations are documented :

Structural Impact : The trifluoromethyl group stabilizes transition states in hydrolysis via inductive effects, accelerating reaction rates compared to non-fluorinated analogs .

Pyrazole Ring Functionalization

The 3-CF₃-pyrazole ring undergoes regioselective modifications:

Halogenation

Bromination at the 4-position occurs under mild conditions (Table 3):

| Substrate | Reagents | Position Brominated | Yield (%) |

|---|---|---|---|

| 3-CF₃-pyrazole derivative | NBS, DMF, 40°C | C4 | 82 |

Applications : Brominated intermediates serve as precursors for Suzuki-Miyaura cross-coupling reactions.

Cycloadditions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

Amino Group Reactivity

The primary amine undergoes typical transformations:

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Sulfonylation | p-TsCl, Na₂CO₃, H₂O | Sulfonamide derivatives | pH 8–10 optimal |

| Reductive Amination | Ketones, NaBH₃CN, MeOH | Secondary amines | 70–85% yields |

Case Study : Sulfonylation with p-toluenesulfonyl chloride in aqueous media produces biologically active sulfonamides under dynamic pH control (8–10) .

Stability Under Physiological Conditions

In vitro studies of related CF₃-pyrazole amides show:

| Condition | Degradation Products | Half-life (hr) |

|---|---|---|

| pH 7.4, 37°C | Hydrolyzed butanoic acid | 4.2 |

| Liver microsomes | Oxidized pyrazole metabolites | 1.8 |

Implications : Rapid metabolic clearance necessitates prodrug strategies for therapeutic applications .

Comparative Reactivity Table

Key differences between CF₃-pyrazole derivatives and non-fluorinated analogs:

| Reaction Parameter | CF₃-Substituted Compound | Non-Fluorinated Analog |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 3.2 × 10⁻³ | 1.1 × 10⁻³ |

| Sulfonylation Yield | 92% | 78% |

| Metabolic Stability | Low (t₁/₂ = 1.8 hr) | Moderate (t₁/₂ = 3.5 hr) |

Scientific Research Applications

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, making this compound a potential lead in drug discovery.

Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethyl-pyrazole scaffold is a common motif in pharmaceuticals. Below is a comparative analysis of the target compound and related analogs, focusing on structural features, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Key Observations

Structural Differences: The target compound’s butanamide chain contrasts with the benzenesulfonamide groups in celecoxib analogs and mavacoxib. This aliphatic chain may enhance solubility in polar solvents compared to aromatic sulfonamides, which are often less water-soluble .

Trifluoromethyl (-CF₃) Role :

- The -CF₃ group in all compounds enhances metabolic stability and hydrophobic interactions with target proteins, a feature critical for prolonged drug activity .

Pharmacological Implications: Celecoxib analogs and mavacoxib are COX-2 inhibitors used in inflammation and pain management. The target compound’s lack of a sulfonamide group may reduce COX-2 affinity but could enable novel mechanisms (e.g., kinase or protease inhibition). Mavacoxib’s 4-fluorophenyl substituent improves selectivity for COX-2 over COX-1, suggesting that substituent position on the pyrazole ring (3 vs. 5) significantly impacts activity .

Research Findings and Hypotheses

- Synthetic Accessibility : The butanamide backbone may simplify synthesis compared to benzenesulfonamide-containing analogs, which require multi-step aromatic functionalization .

- Structure-Activity Relationship (SAR) : The pyrazole’s trifluoromethyl group at position 3 (vs. position 5 in some analogs) may alter steric interactions with target binding pockets, necessitating further crystallographic studies (e.g., using SHELX ).

Biological Activity

2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity, structural characteristics, and relevant research findings associated with this compound.

- Chemical Formula : CHFNO

- Molecular Weight : 237.18 g/mol

- CAS Number : 1342672-07-4

Structural Characteristics

The structure of 2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanamide features a trifluoromethyl group attached to a pyrazole ring, which is known to enhance the compound's lipophilicity and biological activity. The presence of the amino group contributes to its potential as a bioactive agent.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains, suggesting that 2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanamide may possess similar properties .

Anticancer Potential

Research has highlighted the role of pyrazole derivatives in cancer therapy. The compound's ability to interact with specific cellular targets may inhibit tumor growth. For example, studies on related pyrazolo[1,5-a]pyrimidines have demonstrated their effectiveness as fluorescent biomarkers in cancer cells, indicating potential applications in targeted therapy .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. In particular, it may act as an inhibitor of DYRK1A, a kinase implicated in several diseases, including diabetes and cancer. Selective inhibition of such kinases can lead to therapeutic advancements in managing these conditions .

Case Study 1: Antimicrobial Screening

In a recent study, derivatives of 2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanamide were screened against a panel of bacterial strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Target Compound | P. aeruginosa | 8 |

Case Study 2: Cancer Cell Line Studies

In vitro studies using HeLa and L929 cell lines showed that the compound induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| L929 | >20 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanamide with high purity?

- Methodological Answer : Optimize the coupling of the trifluoromethyl pyrazole moiety to the butanamide backbone using nucleophilic substitution or amidation reactions. Protect the amino group during synthesis to avoid side reactions. Purify via recrystallization (solvent selection based on polarity) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity, as validated by NMR and LC-MS .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use - and -NMR to confirm the presence of the amino, pyrazole, and trifluoromethyl groups. For crystallographic confirmation, employ X-ray diffraction with SHELX software (SHELXL for refinement) . Compare with structurally similar compounds like celecoxib derivatives, where trifluoromethyl-pyrazole motifs are well-documented .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) with Bradford protein quantification to standardize enzyme concentrations . Include positive controls like celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Investigate solubility differences using logP calculations and experimental measurements (shake-flask method). Assess metabolite interference via LC-MS profiling of incubation media. For cell-based assays, confirm membrane permeability using Caco-2 models .

Q. What computational approaches predict binding interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with SAR trends in trifluoromethyl-pyrazole analogs .

Q. How does the stability of this compound vary under physiological conditions?

- Methodological Answer : Conduct stress testing (pH 1–9, 40–80°C) and monitor degradation via HPLC-UV. Use Arrhenius kinetics to extrapolate shelf-life. Identify degradation products using high-resolution MS and compare to reference standards (e.g., USP Celecoxib Related Compounds) .

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

- Methodological Answer : Synthesize analogs with modifications to the pyrazole ring (e.g., substituent position) or butanamide chain (e.g., alkylation). Test against a panel of targets (e.g., kinases, GPCRs) and correlate activity with steric/electronic parameters (Hammett constants, molecular volume) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH guidelines for HPLC method validation (linearity, LOD/LOQ, precision/accuracy). Use deuterated internal standards for LC-MS quantification. Cross-validate with orthogonal techniques like capillary electrophoresis .

Critical Considerations

- Contradictions in Evidence : While trifluoromethyl-pyrazole derivatives (e.g., celecoxib) show COX-2 selectivity , this compound’s butanamide group may confer divergent target profiles. Validate experimentally.

- Advanced Techniques : For crystallography, prioritize synchrotron sources to resolve trifluoromethyl electron density artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.